2-Oxoimidazolidine-4-carboxylic acid

Description

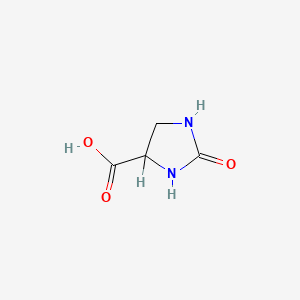

Structure

3D Structure

Properties

IUPAC Name |

2-oxoimidazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943780 |

Source

|

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21277-16-7 |

Source

|

| Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-imidazolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-imidazolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a Structural Analogue of Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close structural analogue of the endogenous molecule (S)-pyroglutamic acid. While pyroglutamic acid is known for its role in various physiological processes, including neurotransmission and the glutathione cycle, its synthetic analogue is primarily recognized as a key precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1][2][3][4] This document details the synthesis, physicochemical properties, and known biological context of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, alongside a thorough examination of the biological functions of pyroglutamic acid. The guide aims to provide a foundational resource for researchers interested in the potential pharmacological applications of this synthetic analogue, drawing comparisons with its naturally occurring counterpart and highlighting areas for future investigation.

Introduction

(S)-Pyroglutamic acid, a cyclized derivative of glutamic acid, is a ubiquitous molecule in biological systems.[5] It serves as the N-terminal residue in several peptide hormones, such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH), and is implicated in cognitive functions and the maintenance of glutathione levels.[1][3] The structural modification of this endogenous molecule offers a promising avenue for the development of novel therapeutic agents.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a synthetic heterocyclic compound that shares a high degree of structural similarity with pyroglutamic acid.[1][3] Its primary role in the current scientific literature is as a crucial intermediate in the synthesis of the ACE inhibitor imidapril and as one of its metabolites.[1][3] Understanding the comparative biology of this analogue is essential for exploring its potential intrinsic pharmacological activities.

This guide will delve into the known data for both molecules, presenting a side-by-side view to facilitate comparison and spark further research into the structure-activity relationships of pyroglutamic acid analogues.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and (S)-pyroglutamic acid is presented in Table 1.

| Property | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | (S)-Pyroglutamic acid |

| Molecular Formula | C₅H₈N₂O₃ | C₅H₇NO₃ |

| Molecular Weight | 144.13 g/mol [6] | 129.11 g/mol |

| CAS Number | 107716-98-3[1] | 98-79-3[5] |

| Appearance | Colorless needles | White crystalline solid |

| Melting Point | 183–185 °C[1] | 162-164 °C |

| Solubility | Water-soluble[1] | Soluble in water |

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been reported via the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1]

Detailed Experimental Protocol

This protocol is adapted from the method described by Dey et al. (2024).[1]

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Sodium bicarbonate (840 mg, 10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (1.6 mL, 3.5 mmol).

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 22 hours.

-

The aqueous phase of the reaction mixture is then passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form) and eluted with water.

-

The combined filtrate and washings are collected and lyophilized to remove the water.

-

The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1]

Biological Activity of (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid exhibits a range of biological activities, with notable effects on the central nervous system and cellular metabolism.

Nootropic and Neurotransmitter Receptor Interaction

L-pyroglutamic acid is considered a nootropic agent, with studies suggesting it can enhance cognitive function.[7] It has been shown to interact with excitatory amino acid receptors in the rat forebrain.[7]

| Ligand | Receptor Binding | IC₅₀ (µM) |

| L-Pyroglutamic acid | ³H-L-glutamic acid binding sites | 28.11[7] |

| L-Glutamic acid | ³H-L-glutamic acid binding sites | 1.68[7] |

| L-Aspartic acid | ³H-L-glutamic acid binding sites | 16.95[7] |

Role in the Glutathione Cycle

Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH).[5] Glutathione is a critical antioxidant, protecting cells from oxidative damage.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in Drug Metabolism

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a known metabolite of the ACE inhibitor, imidapril.[1][3] Imidapril is a prodrug that is hydrolyzed in the liver to its active form, imidaprilat.[8]

While imidaprilat is the primary active metabolite responsible for ACE inhibition, the pharmacological activity of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid itself has not been extensively studied. Given its structural similarity to pyroglutamic acid, it is plausible that it may interact with similar biological targets, but this remains an area for further investigation. Studies on the metabolites of imidapril have primarily focused on their pharmacokinetics and excretion.[5]

Potential Areas for Future Research

The structural analogy between (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid suggests several avenues for future research:

-

ACE Inhibition: Direct in vitro assays to determine if (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid possesses any intrinsic ACE inhibitory activity.

-

Glutamate Receptor Binding: Radioligand binding assays to investigate its affinity for various glutamate receptor subtypes.

-

Nootropic Effects: In vivo studies in animal models to assess any cognitive-enhancing properties.

-

Glutathione Metabolism: Investigating its effects on the enzymes of the γ-glutamyl cycle and on cellular glutathione levels.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a generalized method for determining the in vitro IC₅₀ of a compound for ACE inhibition.

-

Reagent Preparation:

-

ACE solution (from rabbit lung) in a suitable buffer (e.g., 0.05 M sodium borate buffer, pH 8.2, containing 0.3 M NaCl).

-

Substrate solution: Hippuryl-Histidyl-Leucine (HHL) in the same buffer.

-

Test compound solutions at various concentrations.

-

Stopping solution (e.g., 1 M HCl).

-

Extraction solvent (e.g., ethyl acetate).

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with the test compound or buffer (control) at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the hippuric acid formed into the organic solvent.

-

Evaporate the organic solvent and redissolve the hippuric acid in a suitable aqueous solution.

-

-

Quantification:

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Glutamate Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Prepare crude synaptic membranes from a suitable brain region (e.g., rat forebrain).

-

-

Assay Buffer:

-

A suitable buffer such as 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand:

-

A tritiated glutamate receptor ligand (e.g., ³H-L-glutamic acid).

-

-

Assay Procedure:

-

Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., L-glutamic acid).

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value from the competition curve.

-

Total Glutathione (GSH) Assay

This protocol is based on the DTNB-GSSG reductase recycling assay.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or sulfosalicylic acid).

-

Centrifuge to remove precipitated proteins.

-

-

Reagents:

-

Assay buffer (e.g., phosphate buffer with EDTA).

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

-

NADPH solution.

-

Glutathione reductase solution.

-

-

Assay Procedure:

-

In a microplate, add the sample supernatant, DTNB, and glutathione reductase to the assay buffer.

-

Initiate the reaction by adding NADPH.

-

-

Measurement:

-

Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.

-

-

Quantification:

-

Calculate the total glutathione concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH.

-

Conclusion

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid represents an intriguing structural analogue of the biologically active molecule, pyroglutamic acid. While its current significance lies in its role as a precursor and metabolite in the context of the ACE inhibitor imidapril, its structural similarity to pyroglutamic acid warrants further investigation into its own potential pharmacological activities. This guide has provided a comprehensive summary of the existing knowledge on both compounds, highlighting the need for direct comparative studies to elucidate the structure-activity relationships. The detailed experimental protocols provided herein offer a starting point for researchers to explore the potential of this and other pyroglutamic acid analogues in the pursuit of novel therapeutic agents.

References

- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection of the cardiovascular system by imidapril, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 2-Oxoimidazolidine-4-carboxylic Acid in the Synthesis of Imidapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Oxoimidazolidine-4-carboxylic acid (OIC) as a pivotal precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Imidapril is a prodrug, converted in the liver to its active metabolite, imidaprilat, which is used for the treatment of hypertension and chronic heart failure.[1] The structural integrity and chirality of the OIC moiety are critical for the therapeutic efficacy of Imidapril. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the synthesis of OIC and its subsequent conversion to Imidapril.

Overview of the Synthetic Strategy

The synthesis of Imidapril from 2-Oxoimidazolidine-4-carboxylic acid and its derivatives is a multi-step process that involves the formation of the core heterocyclic structure, followed by coupling with another key chiral intermediate, and finally, deprotection to yield the active pharmaceutical ingredient. A common strategy begins with a protected amino acid, such as N-benzyloxycarbonyl-L-asparagine, and proceeds through cyclization, esterification, and methylation to form the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This intermediate is then acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, followed by the removal of the tert-butyl protecting group to give Imidapril.

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

A direct, one-step synthesis of the key precursor, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, has been developed, providing a more efficient route compared to multi-step methods starting from asparagine derivatives.[1][2]

Experimental Protocol

This protocol is based on the reaction of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with phosgene.[1][2]

Materials:

-

(S)-2-amino-3-(methylamino)propionic acid hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

20% (w/w) Phosgene in toluene

-

Deionized water

-

Dowex 50WX2-100 ion-exchange resin (H⁺ form)

-

Acetonitrile

Procedure:

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL) is prepared in a flask and cooled in an ice bath.

-

Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (3.5 mmol).

-

The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

-

The aqueous phase is separated and passed through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form), eluting with deionized water.

-

The combined filtrate and washings are collected and lyophilized to remove the water.

-

The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70% | [1][2] |

| Melting Point | 183–185 °C | [1][2] |

| [α]²⁴_D_ | -9.4 (c 1.02 in H₂O) | [2] |

| Elemental Analysis (Found) | C, 41.83; H, 5.61; N, 19.62 | [2] |

| Elemental Analysis (Required) | C, 41.67; H, 5.59; N, 19.43 | [2] |

Synthesis of Imidapril from (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

The synthesis of Imidapril involves the coupling of the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with a side-chain component, followed by deprotection.

Experimental Workflow

References

Spectroscopic Fingerprints of 2-Oxoimidazolidine-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-oxoimidazolidine-4-carboxylic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry. Notably, these structures form the core of drugs like imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] A thorough understanding of their spectroscopic properties is paramount for synthesis confirmation, purity assessment, and further drug development endeavors.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for representative 2-oxoimidazolidine-4-carboxylic acid derivatives.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | D₂O | 2.63 (3H, s, NMe), 3.50 (1H, dd, J=9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J=10.0 Hz, H-5), 4.27 (1H, dd, J=10.3, 5.2 Hz, H-4)[3] |

| General Protons α to Carbonyl | - | 2.0 - 3.0[4][5] |

| Carboxylic Acid Proton (-COOH) | - | ~12 (s)[4] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | D₂O | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H)[3] |

| General Carboxylic Acid Derivatives (C=O) | - | 160 - 180[5] |

| General Carboxylic Acids (C=O) | - | 165 - 185[4] |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Technique | Key Absorption Bands (ν) in cm⁻¹ |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | ATR | 3317, 1708, 1626, 1516, 1452, 1242[3] |

| General Carboxylic Acids (O-H stretch) | - | 2500 - 3300 (broad)[4] |

| General Carboxylic Acids (C=O stretch) | - | 1710 - 1760[4] |

| General Amides (C=O stretch) | - | 1650 - 1690[5] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M-H]⁻ (m/z) |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | ESI⁻ | Found: 143.0458; Calculated for C₅H₇N₂O₃⁻: 143.0462[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Weigh accurately between 5-25 mg of the 2-oxoimidazolidine-4-carboxylic acid derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters. For ¹H NMR of carboxylic acids, the spectral window should be set to observe the acidic proton, which can appear as a broad singlet around 12 ppm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Samples (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Place a small amount of the solid 2-oxoimidazolidine-4-carboxylic acid derivative directly onto the ATR crystal.

-

-

Instrumental Analysis:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the background spectrum.

-

Acquire the sample spectrum. The characteristic broad O-H stretch of the carboxylic acid is typically observed between 2500-3300 cm⁻¹, while the carbonyl (C=O) stretch of the urea and carboxylic acid moieties appear in the 1650-1760 cm⁻¹ region.[4]

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition and exact mass of the molecule.

Protocol for Electrospray Ionization (ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the 2-oxoimidazolidine-4-carboxylic acid derivative in a suitable solvent (e.g., methanol, acetonitrile, water) compatible with mass spectrometry. The concentration should be in the low µg/mL to ng/mL range.

-

Incorporate an appropriate internal standard if quantitative analysis is required.

-

-

Instrumental Analysis:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

Visualizing Molecular Pathways and Workflows

Synthesis Workflow

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid provides a representative experimental workflow for this class of compounds.[3][6]

Caption: Synthetic route for a 2-oxoimidazolidine-4-carboxylic acid derivative.

Signaling Pathway: ACE Inhibition

2-Oxoimidazolidine-4-carboxylic acid derivatives are precursors to ACE inhibitors like imidapril.[1] The mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[2][7][8][9]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat.

Spectroscopic Characterization Workflow

A logical workflow for the complete spectroscopic characterization of a novel 2-oxoimidazolidine-4-carboxylic acid derivative.

Caption: A typical workflow for spectroscopic characterization.

References

- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Imidapril Hydrochloride used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 8. Imidapril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. clinicaltrials.eu [clinicaltrials.eu]

Conformational Analysis of the 2-Oxoimidazolidine-4-Carboxylic Acid Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoimidazolidine-4-carboxylic acid scaffold is a key structural motif in various biologically active compounds, including precursors and metabolites of angiotensin-converting enzyme (ACE) inhibitors. Understanding the conformational preferences of this heterocyclic system is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the conformational landscape of the 2-oxoimidazolidine-4-carboxylic acid ring, drawing upon experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling approaches. Due to a scarcity of detailed conformational studies on the parent molecule, this guide will heavily feature data from its well-characterized analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, as a representative model.

Introduction to the 2-Oxoimidazolidine-4-Carboxylic Acid Ring System

The 2-oxoimidazolidine-4-carboxylic acid ring is a five-membered heterocycle containing a urea functional group incorporated into the ring. This structure is analogous to pyroglutamic acid, a component of several peptide hormones.[1] Its derivatives are of significant interest in medicinal chemistry; for instance, it is a precursor and metabolite of the ACE inhibitor Imidapril.[1] The conformational flexibility of the five-membered ring, coupled with the hydrogen bonding capabilities of the urea and carboxylic acid moieties, dictates its intermolecular interactions and, consequently, its biological activity.

The puckering of the five-membered ring can be described by two key parameters: the puckering amplitude and the phase angle of pseudorotation. These parameters define the specific conformation, which typically exists as either a twisted (half-chair) or an envelope form. The substituents on the ring play a crucial role in determining the lowest energy conformation.

Experimental Conformational Analysis

The solid-state and solution-phase conformations of the 2-oxoimidazolidine-4-carboxylic acid ring system can be elucidated using various experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise atomic coordinates in the crystalline state, offering a detailed snapshot of the preferred solid-state conformation and intermolecular interactions.

A study on (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid revealed that the molecule crystallizes in the orthorhombic chiral space group P212121.[1] Interestingly, the unit cell contains two distinct conformers of the molecule, highlighting the conformational flexibility of the ring.[1] Both conformers adopt flattened half-chair (twist) conformations.[1]

The key difference between the two conformers lies in the orientation of the carboxylic acid substituent. In one conformer, the carboxylic acid group is in a pseudo-equatorial position, while in the other, it adopts a pseudo-axial orientation.[1] These conformational differences are quantitatively described by the C(urea)–N–C–C(carboxyl) torsion angles.[1]

Table 1: Key Torsional Angles from X-ray Crystallography of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[1]

| Conformer | C(urea)–N–C–C(carboxyl) Torsion Angle | Carboxylic Acid Orientation |

| 1 | 145.9° | Pseudo-equatorial |

| 2 | 109.0° | Pseudo-axial |

These two conformers co-exist in the crystal lattice, forming helical assemblies stabilized by a network of hydrogen bonds.[1] The carboxylic acid group primarily acts as a hydrogen bond donor, while the urea carbonyl is the acceptor.[1]

A general protocol for the single-crystal X-ray diffraction of a small organic molecule like 2-oxoimidazolidine-4-carboxylic acid is as follows:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, crystals were obtained by recrystallization from hot acetonitrile.[1]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[1] The diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.

-

Data Processing: The collected diffraction data is integrated to determine the intensities of the reflections. Corrections for absorption and other experimental factors are applied.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For the methylated analog, the structure was solved and refined using the Bruker SHELXTL software package.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For five-membered rings, the analysis of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles and, consequently, the ring pucker.

For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the following ¹H and ¹³C NMR data have been reported in D₂O:[1]

Table 2: NMR Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O[1]

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (400 MHz) | |

| NMe | 2.63 (s, 3H) |

| H-5 | 3.50 (dd, J = 9.7, 5.2 Hz, 1H) |

| H-5' | 3.72 (apparent t, J = 10.0 Hz, 1H) |

| H-4 | 4.27 (dd, J = 10.3, 5.2 Hz, 1H) |

| ¹³C NMR (100.6 MHz) | |

| NMe | 29.5 |

| C-5 | 49.9 |

| C-4 | 51.2 |

| C-2 | 163.5 |

| CO₂H | 175.6 |

The observed coupling constants for the protons on C-4 and C-5 can be used in Karplus-type equations to estimate the dihedral angles and infer the ring's conformational equilibrium in solution.

A general protocol for the conformational analysis of the 2-oxoimidazolidine-4-carboxylic acid ring using NMR is as follows:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a concentration appropriate for the spectrometer.

-

1D NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired.

-

2D NMR Spectra Acquisition: To aid in the unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, which is useful for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which can help differentiate between stereoisomers and conformers.

-

-

Data Analysis:

-

Chemical shifts and coupling constants are accurately measured from the 1D ¹H NMR spectrum.

-

The Karplus equation, which relates the vicinal coupling constant to the dihedral angle, is used to estimate the torsional angles in the ring.

-

The conformational equilibrium (e.g., the ratio of pseudo-axial to pseudo-equatorial conformers) can be determined by analyzing the averaged coupling constants.

-

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.

A computational study of the 2-oxoimidazolidine-4-carboxylic acid ring system would involve a conformational search to identify all low-energy minima. For each minimum, a geometry optimization would be performed, followed by a frequency calculation to confirm that it is a true minimum and to obtain thermodynamic data.

The likely conformers would be variations of the envelope and twist (half-chair) forms of the five-membered ring. The relative energies of these conformers would indicate their populations at a given temperature.

-

Initial Structure Generation: A 3D model of the 2-oxoimidazolidine-4-carboxylic acid molecule is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible ring puckers and substituent orientations.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

-

Relative Energy Analysis: The relative energies of the stable conformers are calculated to determine their predicted populations.

-

Comparison with Experimental Data: The calculated parameters (e.g., dihedral angles, coupling constants) can be compared with experimental data from X-ray crystallography and NMR to validate the computational model.

Conclusion

The conformational analysis of the 2-oxoimidazolidine-4-carboxylic acid ring system reveals a flexible five-membered ring that predominantly adopts flattened half-chair (twist) conformations. The orientation of the carboxylic acid substituent can be either pseudo-axial or pseudo-equatorial, with both conformers being experimentally observed in the solid state for the N-methylated analog. This conformational flexibility, coupled with the molecule's hydrogen bonding capabilities, is critical for its interaction with biological targets. A combined approach of X-ray crystallography, NMR spectroscopy, and computational modeling provides a comprehensive understanding of the conformational landscape of this important heterocyclic scaffold, which is essential for the design and development of new therapeutic agents.

References

The Ascendant Role of 2-Oxoimidazolidine-4-Carboxylic Acid in Peptide Therapeutics: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities of peptides incorporating the novel heterocyclic amino acid, 2-oxoimidazolidine-4-carboxylic acid (Ioc). This document collates and presents key findings, quantitative data, and detailed experimental methodologies, with a primary focus on the well-documented role of these peptides as potent inhibitors of the Angiotensin-Converting Enzyme (ACE).

Executive Summary

Peptides containing the 2-oxoimidazolidine-4-carboxylic acid moiety have emerged as a significant class of compounds in medicinal chemistry. As structural analogues of pyroglutamic acid, a key component in several peptide hormones, these modified peptides exhibit compelling biological activities.[1][2] Most notably, extensive research has demonstrated their potent inhibitory effects on the Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure. This guide provides a comprehensive overview of the synthesis, in vitro activity, and the underlying mechanism of action of these promising therapeutic agents. While the primary focus of existing research has been on ACE inhibition, the potential for other biological activities remains an open area for future investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-characterized biological activity of peptides containing 2-oxoimidazolidine-4-carboxylic acid is the inhibition of the Angiotensin-Converting Enzyme. These compounds are a focal point in the development of antihypertensive drugs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is fundamental to the regulation of blood pressure and fluid balance. In this cascade, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, peptides containing 2-oxoimidazolidine-4-carboxylic acid prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Quantitative Data on ACE Inhibitory Activity

The following table summarizes the in vitro ACE inhibitory activity (IC50) of a series of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives. The data is adapted from the pivotal study by Hayashi et al. (1989).

| Compound ID | R1 | R2 | n | IC50 (nM) |

| 3a | CH3 | C6H5 | 1 | 1.5 |

| 3b | CH3 | C6H5 | 2 | 11 |

| 3c | C2H5 | C6H5 | 1 | 1.8 |

| 3d | C2H5 | C6H5 | 2 | 13 |

| 3e | n-C3H7 | C6H5 | 1 | 2.0 |

| 3f | n-C3H7 | C6H5 | 2 | 18 |

| 3g | CH3 | CH3 | 1 | 1.8 |

| 3h | CH3 | CH3 | 2 | 14 |

| 3i | C2H5 | CH3 | 1 | 1.9 |

| 3j | C2H5 | CH3 | 2 | 16 |

| 3k | n-C3H7 | CH3 | 1 | 2.2 |

| 3l | n-C3H7 | CH3 | 2 | 19 |

| 3m | CH3 | H | 1 | 1.6 |

| 3n | C2H5 | H | 1 | 2.1 |

Table 1: In Vitro ACE Inhibitory Activities of 2-Oxoimidazolidine-4-Carboxylic Acid Derivatives.

Other Potential Biological Activities

While ACE inhibition is the most extensively studied activity, the incorporation of the 2-oxoimidazolidine-4-carboxylic acid moiety into synthetic drug candidates has been patented for a range of conditions including pain, cancer, and hepatitis C.[1] However, specific data on the biological activity of peptides containing this moiety in these therapeutic areas is not yet widely available in peer-reviewed literature.

Research into structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, has shown promising anticancer activity. These compounds have been demonstrated to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. It is plausible that peptides incorporating the 2-oxoimidazolidine-4-carboxylic acid scaffold may also possess activities beyond ACE inhibition, representing a fertile ground for future research and development.

Experimental Protocols

General Peptide Synthesis Workflow

The synthesis of peptides containing 2-oxoimidazolidine-4-carboxylic acid typically involves a multi-step process, beginning with the formation of the core heterocyclic structure, followed by coupling with other amino acid residues.

References

2-Oxoimidazolidine-4-carboxylic Acid: A Constrained Dipeptide Mimetic for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and conformational flexibility is paramount. Constrained dipeptide mimetics have emerged as a powerful strategy to address these challenges by locking the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and resistance to enzymatic degradation. Among these, 2-oxoimidazolidine-4-carboxylic acid (Oic) has garnered significant attention as a versatile proline and dipeptide surrogate. Its rigid five-membered ring structure effectively restricts the torsional angles of the peptide backbone, making it an invaluable tool in the design of potent and specific therapeutic agents.

This technical guide provides a comprehensive overview of 2-oxoimidazolidine-4-carboxylic acid as a constrained dipeptide mimetic. It covers its synthesis, incorporation into peptides, conformational properties, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Conformational Properties of 2-Oxoimidazolidine-4-carboxylic Acid

The rigid cyclic structure of Oic imposes significant conformational constraints on the peptide backbone. X-ray crystallography studies have revealed that the 2-oxoimidazolidine ring typically adopts a flattened half-chair conformation. This rigid structure limits the available Ramachandran space for the preceding amino acid residue, effectively mimicking the conformational restrictions of a proline residue or a β-turn. The precise conformational effects depend on the stereochemistry at the C4 position and the nature of the substituents on the ring nitrogens.

Synthesis of 2-Oxoimidazolidine-4-carboxylic Acid and its Derivatives

The synthesis of the Oic core can be achieved through various synthetic routes. A common method involves the cyclization of a protected 2,3-diaminopropionic acid derivative with a carbonylating agent. For incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-Fmoc protected version, Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid (Fmoc-Oic-OH), is required and is commercially available from various suppliers.[1][2]

Incorporation of Oic into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Oic-OH into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols. The rigid nature of the Oic moiety can sometimes lead to slower coupling kinetics compared to standard amino acids. Therefore, optimization of coupling reagents and reaction times may be necessary to ensure efficient incorporation.

Applications in Drug Discovery

The unique conformational constraints imposed by the Oic moiety have made it a valuable component in the design of various bioactive peptides. A prominent example is its presence in the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.

Oic in Angiotensin-Converting Enzyme (ACE) Inhibitors

Imidapril is a prodrug that is hydrolyzed in vivo to its active form, imidaprilat, which contains the Oic scaffold. Imidaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. The constrained conformation imparted by the Oic ring contributes to the high binding affinity of imidaprilat for the active site of ACE.

Quantitative Data of Oic-Containing Peptides

The following table summarizes the biological activity of representative Oic-containing compounds and other constrained dipeptide mimetics.

| Compound/Peptide | Target | Activity Type | Value | Units | Reference |

| Imidaprilat | Angiotensin-Converting Enzyme (ACE) | IC50 | 1.1 - 1.5 | nM | [3] |

| Bradykinin B1 Antagonist ([desArg10]HOE 140 analog with Oic) | Bradykinin B1 Receptor | Antagonist Activity | Data not specified | - | [1] |

| Thiazolidine-2,4-dione derivative 22 | VEGFR-2 | IC50 | 0.079 | µM | [4] |

| Thiazolidine-2,4-dione derivative 20 | HepG2 cells | IC50 | 1.14 | µM | [4] |

| Thiazolidine-2,4-dione derivative 24 | HepG2 cells | IC50 | 0.6 | µM | [4] |

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide

This protocol provides a general guideline for the manual synthesis of a peptide containing an Oic residue using Fmoc chemistry.[5][6][7]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid (Fmoc-Oic-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (including Fmoc-Oic-OH):

-

Dissolve the Fmoc-amino acid (or Fmoc-Oic-OH) (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For Fmoc-Oic-OH, the coupling time may be extended to 4 hours or a second coupling can be performed.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol for Conformational Analysis using NMR and CD Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

-

Sample Preparation: Dissolve the purified Oic-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture depending on solubility) at a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR for initial assessment of spectral dispersion.

-

TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence) to assign carbon resonances.

-

¹H-¹⁵N HSQC (if ¹⁵N labeling is employed) for backbone amide assignments.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

-

Use the distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

-

Analyze the resulting structures to determine the preferred conformation of the Oic residue and its influence on the overall peptide structure.

-

Circular Dichroism (CD) Spectroscopy: [9]

-

Sample Preparation: Prepare a solution of the purified Oic-containing peptide in a suitable solvent (e.g., water, phosphate buffer, or trifluoroethanol) at a concentration of 0.1-0.2 mg/mL.

-

Data Acquisition:

-

Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Analyze the shape and magnitude of the CD spectrum to gain insights into the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of the peptide. The constrained nature of the Oic residue is expected to induce specific turn-like structures that can be identified by their characteristic CD signatures.

-

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin System (RAS)

Caption: The Renin-Angiotensin System and the inhibitory action of Imidaprilat.

Experimental Workflow: Synthesis and Purification of an Oic-Containing Peptide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. bachem.com [bachem.com]

- 7. scispace.com [scispace.com]

- 8. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

X-ray Crystal Structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The information presented is based on the single-crystal X-ray diffraction study published in Molbank in 2024.[1][2][3] This document details the experimental protocols, presents key crystallographic data, and visualizes the experimental workflow.

Introduction

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that can be considered an analog of pyroglutamic acid. Its rigid, cyclic structure makes it an attractive scaffold for the design of peptidomimetics and other pharmacologically active agents. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic molecules. The X-ray crystal structure reveals the precise atomic arrangement, intramolecular and intermolecular interactions, and the conformational preferences of the molecule in the solid state.

Data Presentation

The crystallographic data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is summarized in the following tables. The data is derived from the publication by Dey, A.L., et al. (2024).[1][2][3] A full Crystallographic Information File (CIF) is available in the supplementary materials of the original publication.[1][3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₅H₈N₂O₃ |

| Formula weight | 144.13 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 6.2275(4) Å |

| b | 8.3963(5) Å |

| c | 24.9490(14) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1304.0(1) ų |

| Z | 8 |

| Density (calculated) | 1.467 Mg/m³ |

| Absorption coefficient | 1.001 mm⁻¹ |

| F(000) | 608 |

| Crystal size | 0.20 x 0.10 x 0.05 mm³ |

| Theta range for data collection | 4.45 to 66.80° |

| Index ranges | -7 ≤ h ≤ 7, -9 ≤ k ≤ 9, -29 ≤ l ≤ 29 |

| Reflections collected | 12268 |

| Independent reflections | 2298 [R(int) = 0.045] |

| Completeness to theta = 66.80° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2298 / 0 / 182 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.088 |

| R indices (all data) | R1 = 0.036, wR2 = 0.089 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Conformer A | Conformer B |

| O1 | C1 | 1.259(2) | 1.256(2) |

| O2 | C1 | 1.261(2) | 1.264(2) |

| O3 | C2 | 1.226(2) | 1.228(2) |

| N1 | C2 | 1.365(2) | 1.363(2) |

| N1 | C3 | 1.462(2) | 1.465(2) |

| N1 | C5 | 1.458(3) | 1.456(3) |

| N2 | C2 | 1.353(2) | 1.355(2) |

| N2 | C4 | 1.467(2) | 1.469(2) |

| C1 | C4 | 1.521(3) | 1.523(3) |

| C3 | C4 | 1.534(3) | 1.532(3) |

Note: Conformer A and Conformer B represent the two crystallographically independent molecules in the asymmetric unit.

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Conformer A | Conformer B |

| O1 | C1 | O2 | 125.4(2) | 125.6(2) |

| O1 | C1 | C4 | 117.8(2) | 117.5(2) |

| O2 | C1 | C4 | 116.8(2) | 116.9(2) |

| O3 | C2 | N1 | 125.9(2) | 125.7(2) |

| O3 | C2 | N2 | 125.3(2) | 125.5(2) |

| N1 | C2 | N2 | 108.8(2) | 108.8(2) |

| C2 | N1 | C3 | 112.1(2) | 112.3(2) |

| C2 | N1 | C5 | 124.5(2) | 124.3(2) |

| C3 | N1 | C5 | 123.4(2) | 123.4(2) |

| C2 | N2 | C4 | 112.5(2) | 112.4(2) |

| N1 | C3 | C4 | 103.2(2) | 103.4(2) |

| N2 | C4 | C1 | 111.3(2) | 111.1(2) |

| N2 | C4 | C3 | 103.5(2) | 103.6(2) |

| C1 | C4 | C3 | 113.2(2) | 113.4(2) |

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

| O1A—H1A···O3B | 0.82 | 1.70 | 2.513(2) | 167.3 |

| O1B—H1B···O3A | 0.82 | 1.71 | 2.528(2) | 165.2 |

| N2A—H2A···O2B | 0.86 | 2.06 | 2.915(2) | 172.1 |

| N2B—H2B···O2A | 0.86 | 2.05 | 2.904(2) | 171.8 |

D = donor atom, H = hydrogen atom, A = acceptor atom.

Experimental Protocols

Synthesis and Crystallization

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was synthesized via the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in the presence of sodium bicarbonate.[1] The resulting product was purified by ion-exchange chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in hot acetonitrile.[1]

X-ray Data Collection

A colorless needle-shaped crystal with dimensions 0.20 x 0.10 x 0.05 mm was mounted on a goniometer. Data were collected on a Bruker APEX-II CCD diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 100(2) K. A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program, as implemented in the Bruker SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the workflow for the determination of the crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Caption: Experimental workflow for the X-ray crystal structure determination.

Logical Relationship of Conformers and Hydrogen Bonding

The crystal structure reveals the presence of two distinct conformers which form a helical assembly through hydrogen bonding.

Caption: Relationship between conformers and stabilizing hydrogen bonds.

References

The Ascendant Role of 2-Oxoimidazolidine-4-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoimidazolidine-4-carboxylic acid (OIC) scaffold, a cyclic urea derivative of the amino acid aspartic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality, rigidified conformation, and capacity for diverse functionalization have positioned it as a valuable core for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of OIC and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways. The stereochemistry of the 4-carboxylic acid, typically in the (S)-configuration for biological activity, is a critical determinant of its interaction with target proteins.

Synthetic Methodologies

The synthesis of the OIC core and its derivatives often involves cyclization strategies starting from precursors like aspartic acid or related amino acids. A key intermediate, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, serves as a precursor to the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1]

Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid[1]

This protocol details the synthesis of a key OIC derivative.

Materials:

-

(S)-2-amino-3-(methylamino)propionic acid hydrochloride

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

20% (w/w) Phosgene in toluene

-

Dowex 50WX2-100 ion exchange resin (H⁺ form)

-

Acetonitrile

Procedure:

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath.

-

Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the dropwise addition of 20% (w/w) phosgene in toluene (3.5 mmol).

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

-

The aqueous phase is separated and passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with water.

-

The combined filtrate and washings are lyophilized.

-

The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Therapeutic Applications and Biological Activity

The OIC scaffold has been successfully incorporated into molecules targeting a range of diseases, from cardiovascular conditions to cancer and inflammatory disorders.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of OIC have shown potent ACE inhibitory activity, crucial for the management of hypertension. The (4S)-configuration is a key feature of these inhibitors.

Quantitative Data: ACE Inhibitory Activity

| Compound Class | IC50 (M) | In Vivo Activity (ID50, mg/kg, po in rats) | Reference |

| (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives (dicarboxylic acids) | 1.1 x 10⁻⁸ - 1.5 x 10⁻⁹ | Not specified | [2] |

| Monoester derivative (3p) of the above class | Not specified | 0.24 | [2] |

Matrix Metalloproteinase-13 (MMP-13) Inhibitors

Selective inhibition of MMP-13 is a therapeutic strategy for osteoarthritis. OIC derivatives have been explored as potent and selective MMP-13 inhibitors.

Quantitative Data: MMP-13 Inhibitory Activity

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| Carboxylic acid-based inhibitor (24f) | MMP-13 | 0.5 | 0.19 | No activity against MMP-1 or TACE (>10,000 nM) | [3] |

| Polybrominated benzotriazole derivatives with a carboxylic acid ZBG | MMP-13 | >10,000 | - | Complete lack of inhibitory activity | [4] |

Experimental Protocol: MMP-13 Inhibition Assay

This protocol is based on a commercially available MMP-13 inhibitor assay kit.[5]

Materials:

-

Recombinant human MMP-13 (rhMMP-13)

-

Fluorogenic peptide substrate

-

Assay buffer

-

Inhibitor test compounds

-

Black 96-well microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Activate the rhMMP-13 according to the manufacturer's instructions.

-

In a black 96-well plate, add the assay buffer, activated rhMMP-13, and the inhibitor test compound at various concentrations.

-

Incubate the plate at room temperature for a specified period (e.g., 5-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Incubate the plate at 25°C for approximately 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

-

Calculate the percent inhibition by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined from the dose-response curve.

Anticancer Agents

The imidazolidinone core, including derivatives of OIC, has demonstrated significant potential in oncology. The proposed mechanism for some of these compounds involves the induction of apoptosis through oxidative stress.

Quantitative Data: Anticancer Activity of Imidazolidinone Derivatives

| Compound Class/Number | Cell Line | IC50 (µM) | Reference |

| 4-Imidazolidinone derivative (Compound 9r) | HCT116 | Not specified, but potent | [6] |

| 2-Thioxoimidazolidin-4-one derivatives (Compounds 3d and 4d) | MCF-7 | 43.4 and 39.0 | [7] |

| 2-Thioxoimidazolidin-4-one derivatives (Compounds 3d and 4d) | MDA-MB-231 | 35.9 and 35.1 | [7] |

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination [6]

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Complete culture medium

-

96-well plates

-

Test compounds (OIC derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Mechanistic Insights

A key mechanism of action for some anticancer imidazolidinone derivatives is the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Experimental Protocol: Intracellular ROS Detection [6]

Materials:

-

DCFH-DA (2′,7′-dichlorofluorescein diacetate) probe

-

Cancer cell lines

-

12-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 12-well plate and incubate overnight.

-

Treat the cells with the test compound at various concentrations for 24 hours.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity to quantify the level of intracellular ROS.

Experimental Protocol: Western Blot for JNK Phosphorylation [8]

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated JNK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip and re-probe the membrane with an antibody against total JNK to normalize for protein loading.

Workflow for OIC-based Drug Discovery

The development of novel therapeutics based on the 2-oxoimidazolidine-4-carboxylic acid scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Conclusion

The 2-oxoimidazolidine-4-carboxylic acid core continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a variety of biological targets, as evidenced by its successful application in ACE and MMP-13 inhibitors, and its emerging potential in oncology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work will likely focus on expanding the diversity of OIC-based libraries and exploring their application to new and challenging therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chondrex.com [chondrex.com]

- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

2-Oxoimidazolidine-4-carboxylic Acid: A Key Metabolite of Imidapril

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure. As a prodrug, imidapril is metabolized in the body to its active form, imidaprilat, which exerts the therapeutic effect. The biotransformation of imidapril also leads to the formation of other metabolites, including 2-oxoimidazolidine-4-carboxylic acid. This technical guide provides a comprehensive overview of 2-oxoimidazolidine-4-carboxylic acid as a metabolite of imidapril, focusing on its detection, relevant experimental protocols, and its position within the broader metabolic pathway of the parent drug.

Quantitative Data

Metabolic Pathway of Imidapril

Imidapril undergoes enzymatic biotransformation to produce its metabolites. The primary metabolic activation is the hydrolysis of the ethyl ester group to form the active diacid, imidaprilat. The formation of 2-oxoimidazolidine-4-carboxylic acid involves the cleavage of the amide bond linking the imidazolidinone ring to the alanine moiety of imidapril.

Below is a diagram illustrating the proposed metabolic pathway of imidapril.

Caption: Proposed metabolic pathway of Imidapril.

Experimental Protocols

The detection and quantification of imidapril and its metabolites, including 2-oxoimidazolidine-4-carboxylic acid, have been achieved through various analytical techniques. The following sections detail the methodologies cited in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific method for the determination of three of imidapril's metabolites in plasma and urine has been developed using GC-MS with multiple ion detection.[1]

Sample Preparation:

-

Solid-Phase Extraction (SPE): Metabolites are isolated from plasma and urine samples using a Bond Elut C18 solid-phase extraction cartridge.

-

Derivatization: The isolated metabolites are converted to more volatile and sensitive derivatives. This is a two-step process:

-

Reaction with pentafluorobenzyl bromide.

-

Reaction with heptafluoro-n-butyric acid anhydride.

-

GC-MS Analysis:

-

Column: Wide-bore column.

-

Detection: Mass spectrometry with multiple ion detection.

-

Detection Limits: 1 ng/ml in plasma and 5 ng/ml in urine for the three metabolites.[1]

The workflow for this analytical method is depicted below.

Caption: GC-MS analytical workflow for Imidapril metabolites.

High-Performance Liquid Chromatography (HPLC)

A highly sensitive HPLC method with fluorescence detection has also been developed for the simultaneous determination of imidapril and its active metabolite, imidaprilat, in human plasma and urine.[2] While this method was specified for imidapril and imidaprilat, similar principles can be applied for the detection of other metabolites like 2-oxoimidazolidine-4-carboxylic acid.

Sample Preparation:

-

Solid-Phase Extraction (SPE): Imidapril and its metabolites are extracted from plasma and urine using a Bond Elut C18 cartridge.[2]

-

Derivatization: The carboxyl groups of the analytes are derivatized with a fluorescent labeling reagent, 9-anthryldiazomethane, to enhance detection sensitivity.[2]

-

Purification: The derivatized compounds are further purified using a Bond Elut SI solid-phase extraction cartridge.[2]

HPLC Analysis:

-

Detection: Fluorometry.

-

Detection Limits (for Imidapril and Imidaprilat): 0.2 ng/ml in plasma and 10 ng/ml in urine.[2]

The workflow for this HPLC-based analysis is outlined below.

Caption: HPLC analytical workflow for Imidapril and its metabolites.

Conclusion

2-Oxoimidazolidine-4-carboxylic acid is a recognized metabolite of the ACE inhibitor imidapril. While robust analytical methods for the detection of imidapril and its metabolites have been established, there is a notable lack of specific quantitative data for 2-oxoimidazolidine-4-carboxylic acid in the public domain. Further research is required to quantify the extent of this metabolic pathway and to fully elucidate the pharmacokinetic profile of this metabolite. The detailed experimental protocols provided in this guide, derived from existing literature on imidapril metabolite analysis, offer a solid foundation for researchers aiming to conduct such investigations. The continued study of all metabolites of a drug is crucial for a comprehensive understanding of its safety and efficacy profile.

References

- 1. Determination of three metabolites of a new angiotensin-converting enzyme inhibitor, imidapril, in plasma and urine by gas chromatography-mass spectrometry using multiple ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive determination of imidapril, a new angiotensin I-converting enzyme inhibitor, and its active metabolite in human plasma and urine using high-performance liquid chromatography with fluorescent labelling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of 2-Oxoimidazolidine-4-carboxylic Acid for Peptide Incorporation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chiral synthesis of 2-oxoimidazolidine-4-carboxylic acid and its subsequent incorporation into peptide chains. This constrained cyclic amino acid analog is a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced conformational stability and biological activity. The protocols provided are based on established synthetic methodologies for analogous compounds and standard solid-phase peptide synthesis (SPPS) techniques.

Overview

2-Oxoimidazolidine-4-carboxylic acid, a cyclic urea-containing amino acid, serves as a rigid scaffold that can introduce conformational constraints into a peptide backbone. This can lead to peptides with improved receptor binding affinity, selectivity, and resistance to enzymatic degradation. This document outlines a proposed enantioselective synthesis of the (S)-enantiomer, its protection for SPPS, and a general protocol for its incorporation into a target peptide sequence.

Chiral Synthesis of (S)-2-Oxoimidazolidine-4-carboxylic Acid

The proposed enantioselective synthesis starts from the readily available and orthogonally protected (S)-2,3-diaminopropionic acid. The synthesis involves the protection of the α- and β-amino groups, followed by cyclization to form the 2-oxoimidazolidine ring.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for (S)-2-oxoimidazolidine-4-carboxylic acid.